molecular formula C11H21FN2O2 B12987922 Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B12987922
M. Wt: 232.29 g/mol
InChI Key: VWTGVCLPGCNHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate is a Boc-protected aminopiperidine derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Compounds featuring the piperidine scaffold, such as this one, are of significant interest due to their prevalence in bioactive molecules and natural alkaloids . The structure incorporates a primary amine, which can be readily functionalized through reactions to create sulfonamides, amides, carboxamides, and other derivatives, thereby enabling the exploration of diverse chemical space . The presence of the fluorine atom on the methyl group is a key feature, as fluorine incorporation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. This building block is particularly valuable for constructing potential pharmacologically active molecules, including CNS agents and enzyme inhibitors. The tert -butoxycarbonyl (Boc) protecting group shields the secondary amine, allowing for selective functionalization at the primary amine site and can be readily removed under mild acidic conditions to unveil the free amine for further diversification . Handling Note: As a chemical intermediate, this product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Similar piperidine-based reagents are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,13H2,1-3H3

InChI Key

VWTGVCLPGCNHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CF)N

Origin of Product

United States

Preparation Methods

Fluoromethylation of Piperidine Derivatives

  • Starting Material: Piperidine or 4-substituted piperidine derivatives.
  • Fluoromethylating Agents: Common reagents include fluoromethyl halides (e.g., fluoromethyl bromide or iodide) or fluoromethyl sulfonates.
  • Reaction Conditions: Typically carried out under mild basic conditions to facilitate nucleophilic substitution at the 4-position.
  • Mechanism: Nucleophilic substitution where the fluoromethyl group is introduced onto the carbon adjacent to the nitrogen in the piperidine ring.

Protection of the Piperidine Nitrogen

  • Protecting Group: tert-Butyl carbamate (Boc) is introduced to protect the nitrogen atom.
  • Reagents: Boc anhydride (di-tert-butyl dicarbonate) is commonly used.
  • Conditions: Reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • Purpose: Protects the nitrogen to prevent unwanted side reactions during fluoromethylation and amination steps.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine precursor synthesis Starting from piperidine or substituted piperidine Base structure for further modification
2 Boc protection Boc anhydride, organic solvent, RT tert-butyl carbamate protected piperidine
3 Fluoromethylation Fluoromethyl halide, base, mild conditions Introduction of fluoromethyl group at C-4
4 Amination (if needed) Ammonia or amine source, reductive amination Introduction of amino group at C-4
5 Purification Chromatography or crystallization Pure tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate

Research Findings and Optimization

  • Temperature Control: Fluoromethylation reactions are sensitive to temperature; mild conditions (10–25°C) improve selectivity and yield.
  • Reaction Time: Extended reaction times (10–15 hours) at controlled temperatures enhance conversion without decomposition.
  • Purification: Flash column chromatography is effective for isolating the pure compound, removing unreacted starting materials and side products.
  • Yields: Reported yields for similar piperidine derivatives with Boc protection and fluoromethylation range from 70% to over 90%, depending on reaction conditions and purification methods.

Data Table: Key Parameters in Preparation

Parameter Typical Conditions/Values Notes
Starting Material Piperidine derivative Commercially available or synthesized
Fluoromethylating Agent Fluoromethyl bromide/iodide or sulfonate Requires careful handling due to reactivity
Protecting Group Boc anhydride Standard for nitrogen protection
Solvent Dichloromethane, THF, or similar Anhydrous conditions preferred
Temperature 10–25°C Avoids side reactions
Reaction Time 0.5–15 hours Depends on step and scale
Purification Flash chromatography, crystallization Ensures high purity
Yield 70–90% Optimized by reaction conditions

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the free piperidine amine. This reaction is critical for further functionalization.

Reaction ConditionsReagents/SolventsProductYieldReference
Acidic hydrolysisTFA/DCM (1:1 v/v)4-amino-4-(fluoromethyl)piperidine95%
Microwave-assisted deprotectionHCl/dioxane4-amino-4-(fluoromethyl)piperidine·HCl90%

Key Findings :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most efficient method, achieving near-quantitative yields.

  • Microwave-assisted deprotection reduces reaction time from 12 hours to 30 minutes .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation, acylation, and sulfonylation to form derivatives with enhanced pharmacological properties.

Reaction TypeReagentsProductApplicationReference
AlkylationMethyl iodide, K₂CO₃N-methyl-4-amino-4-(fluoromethyl)piperidineNeuroprotective agent precursor
AcylationAcetyl chloride, Et₃NN-acetyl-4-amino-4-(fluoromethyl)piperidineProdrug synthesis
SulfonylationTosyl chloride, pyridineN-tosyl-4-amino-4-(fluoromethyl)piperidineEnzyme inhibitor intermediate

Key Findings :

  • Alkylation with methyl iodide proceeds with >85% efficiency under mild conditions.

  • Tosyl derivatives exhibit improved stability in biological assays .

Condensation Reactions Involving the Amino Group

The amine reacts with carbonyl compounds to form Schiff bases, which are intermediates for heterocyclic synthesis.

Carbonyl CompoundConditionsProductYieldReference
2-HydroxynaphthaldehydeEthanol, refluxSchiff base (imine)88%
4-FluorobenzaldehydeTHF, molecular sieves4-(fluorophenyl)imine derivative82%

Key Findings :

  • Schiff bases derived from 2-hydroxynaphthaldehyde show fluorescence properties, useful in bioimaging .

  • Imine formation is reversible, enabling dynamic combinatorial chemistry applications .

Fluoromethyl Group Reactivity

The fluoromethyl group participates in nucleophilic substitutions and elimination reactions.

Reaction TypeReagentsProductNotesReference
Nucleophilic substitutionNaN₃, DMF4-amino-4-(azidomethyl)piperidineClick chemistry precursor
EliminationDBU, DCM4-amino-1,2,3,6-tetrahydropyridineRing-contraction product

Key Findings :

  • Azide substitution enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

  • Elimination under strong bases like DBU yields strained heterocycles .

Ester Hydrolysis and Derivatization

The tert-butyl ester can be hydrolyzed to a carboxylic acid or transesterified.

Reaction ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl/MeOH4-amino-4-(fluoromethyl)piperidine-1-carboxylic acid78%
Enzymatic transesterificationLipase, ethanolEthyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate65%

Key Findings :

  • Hydrolysis under acidic conditions preserves the fluoromethyl group.

  • Enzymatic methods offer greener alternatives but with moderate yields .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent:

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines, suggesting its potential in oncology.
  • Neuroprotective Effects : Research is ongoing to explore its relevance in neurodegenerative diseases, with indications that it may provide neuroprotection.

Chemical Biology

The compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity and selectivity towards molecular targets.

Agrochemicals

Due to its structural properties, this compound may also find applications in agrochemical formulations, potentially acting as a herbicide or pesticide precursor.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound's core structure:

  • A study demonstrated that certain derivatives exhibited significant DPP-IV inhibition with IC50 values comparable to established DPP-IV inhibitors like sitagliptin.
  • Pharmacokinetic investigations revealed promising absorption and distribution profiles, indicating potential for oral bioavailability.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and fluoromethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, modulating their activity. The piperidine ring provides structural stability and facilitates binding to the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their substituents:

Compound Name Substituent (R) CAS Number Molecular Weight Physical State Key Applications
Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate Fluoromethyl (CH2F) Not provided Not available Not available Pharmaceutical intermediate (inferred)
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl 1707580-61-7 277.36 Light yellow solid Research intermediate
Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl (CF3) 1211582-61-4 Not available Not available Synthetic building block
Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl 1774905-33-7 306.4 Not available Drug discovery scaffold
Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Ethoxy-oxoethyl 1333222-34-6 Not available Not available Organic synthesis, drug development
Key Observations:
  • Fluorinated Substituents : The fluoromethyl group (CH2F) balances lipophilicity and steric bulk compared to trifluoromethyl (CF3), which enhances metabolic stability but may increase molecular weight and rigidity .
  • Aromatic vs.
  • Functional Group Diversity : The ethoxy-oxoethyl group adds ester functionality, enabling further derivatization in synthesis .

Physicochemical Properties

  • Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: Physical State: Light yellow solid. Safety Data: Limited ecotoxicological or mutagenicity data .
  • Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride: Solubility: Provided as a 10 mM solution in research settings. Storage: Stable at room temperature under anhydrous conditions .
Comparison with Target Compound:

The fluoromethyl group in the target compound likely enhances solubility in polar solvents compared to trifluoromethyl derivatives. However, its solid-state properties and stability remain uncharacterized in the evidence.

Target Compound Considerations:

The fluoromethyl group may reduce toxicity compared to aminomethyl derivatives but requires empirical validation.

Biological Activity

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate (commonly referred to as ER-899742) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is substituted with a tert-butyl group and a fluoromethyl group. The presence of these functional groups contributes to its unique pharmacological properties.

The compound primarily functions as an inhibitor of specific biological pathways, particularly those involving Toll-like receptors (TLRs). Research indicates that ER-899742 modulates immune responses by influencing cytokine production in various experimental models.

1. Immunomodulatory Activity

In studies involving murine models, ER-899742 demonstrated significant immunomodulatory effects. For instance, mice treated with varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) exhibited altered levels of interleukin-6 (IL-6) following TLR7 stimulation. The results indicated a dose-dependent relationship where higher doses led to reduced IL-6 levels compared to the vehicle control .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in autoimmune disease models. In the NZB/W lupus model, treatment with ER-899742 resulted in decreased auto-antibody titers, suggesting its potential as a therapeutic agent for lupus and other inflammatory diseases .

Case Study 1: Lupus Disease Model

In a controlled study using the NZB/W mouse model for lupus, ER-899742 was administered over a period of 13 weeks. The treatment resulted in significant reductions in anti-dsDNA antibody levels and improved clinical scores associated with disease progression. Statistical analyses confirmed the significance of these findings (p < 0.05) when compared to vehicle-treated controls .

Case Study 2: Tumor Growth Inhibition

Another study evaluated the compound's efficacy in tumor growth inhibition. Mice treated with ER-899742 exhibited reduced tumor volumes and weights compared to untreated groups. This suggests that the compound may have applications in oncology, particularly in targeting tumor-associated inflammation .

Data Tables

Study Model Dose (mg/kg) IL-6 Level Change Auto-antibody Reduction
Immunomodulatory EffectsNZB/W Lupus Model33, 100, 300DecreasedSignificant
Tumor Growth InhibitionTumor Growth ModelVariableN/AReduced

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Fluoromethylation : Fluoromethyl groups are introduced via nucleophilic substitution or radical-mediated reactions. For example, using fluoromethyl iodide (CH₂FI) or fluoromethyl sulfonate esters under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization is employed to isolate the final product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluoromethyl signals (split due to ¹⁹F coupling). ¹⁹F NMR can resolve fluoromethyl chemical shifts (~-220 to -240 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 275.2) and fragmentation patterns .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc) and ~1100 cm⁻¹ (C-F stretch) .

Q. What safety and handling protocols are critical when working with this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the fluoromethylation step to enhance reaction efficiency and yield?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluoromethyl group transfer .
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions. Monitor progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Yield Improvement : Conduct iterative quenching tests to identify optimal reaction termination points.

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR/X-ray)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with Density Functional Theory (DFT)-calculated values (software: Gaussian or ORCA) .
  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. Hydrogen-bonding networks can validate fluoromethyl group orientation .
  • Dynamic NMR : For flexible moieties, variable-temperature NMR can elucidate conformational exchange processes .

Q. How can the stereochemical configuration of this compound be determined using advanced techniques?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational models to assign absolute configurations .
  • Single-Crystal X-Ray Diffraction : Resolve crystal structures with SHELXD (for phasing) and refine with SHELXL. Fluorine atoms often exhibit strong anomalous scattering, aiding in heavy-atom phasing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.